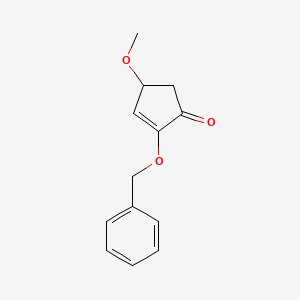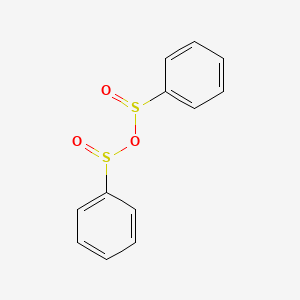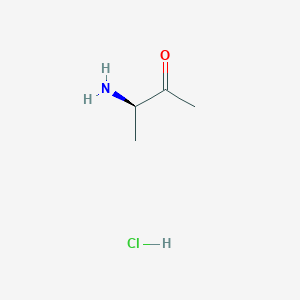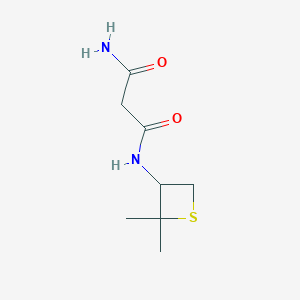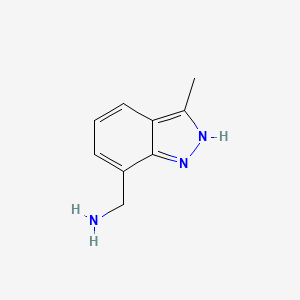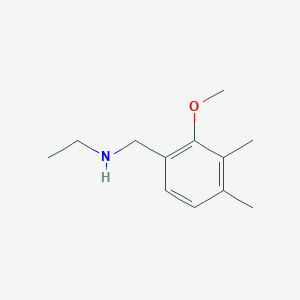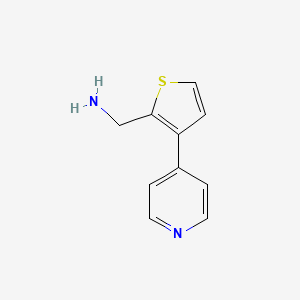
(3-(Pyridin-4-yl)thiophen-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyridin-4-yl)thiophen-2-yl)methanamine: is an organic compound with the molecular formula C10H10N2S This compound features a pyridine ring and a thiophene ring connected via a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-4-yl)thiophen-2-yl)methanamine typically involves the reaction of 3-(pyridin-4-yl)thiophene with a suitable amine source under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving batch reactors and continuous flow systems could be employed to scale up the production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridine ring or the thiophene ring, leading to partially or fully reduced products.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine or thiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays, interacting with specific proteins or enzymes.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which (3-(Pyridin-4-yl)thiophen-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
- (3-(Pyridin-3-yl)thiophen-2-yl)methanamine
- (3-(Pyridin-2-yl)thiophen-2-yl)methanamine
- (3-(Pyridin-4-yl)furan-2-yl)methanamine
Uniqueness: The unique combination of the pyridine and thiophene rings in (3-(Pyridin-4-yl)thiophen-2-yl)methanamine provides distinct electronic properties, making it valuable in various research applications.
特性
分子式 |
C10H10N2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
(3-pyridin-4-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H10N2S/c11-7-10-9(3-6-13-10)8-1-4-12-5-2-8/h1-6H,7,11H2 |
InChIキー |
COIQVJUDPHKNEA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(SC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



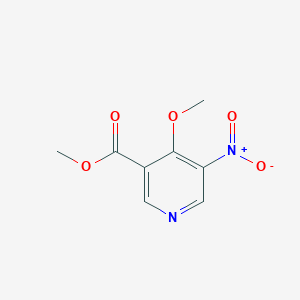
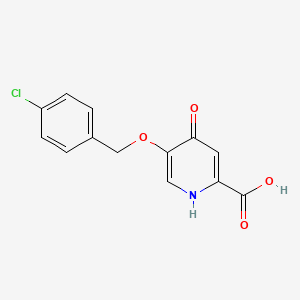
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)



